Cas no 936250-22-5 ((2-Aminopyrimidin-5-yl)boronic acid)

(2-Aminopyrimidin-5-yl)boronic acid structure
936250-22-5 structure
(2-Aminopyrimidin-5-yl)boronic acid
936250-22-5
C4H6BN3O2
138.920340061188
MFCD07375147
69575
17750211

(2-Aminopyrimidin-5-yl)boronic acid Properties

Names and Identifiers

    • (2-Aminopyrimidin-5-yl)boronic acid
    • 2-Aminopyrimidine-5-boronic Acid (contains varying amounts of Anhydride)
    • 2-aminopyrimidin-5-ylboronic acid
    • 2-Aminopyrimidine-5-boronic acid
    • 2-Amino-pyrimidine-5-boronic acid
    • 2-Amino-5-pyrimidineboronic acid
    • 2-AMINOPYRIMIDIN-5-YL-5-BORONIC ACID
    • 2-aminopyrimidine 5-boronic acid
    • CGHYQZASLKERLV-UHFFFAOYSA-N
    • 2-Amino-5-pyrimidinylboronic acid
    • ZXBA000411
    • BCP07952
    • 2-aminopyrimidin-5-yl-boronic acid
    • 2-Aminopyrimidin-5-yl boronic acid
    • 2-amino-pyrim
    • B-(2-Amino-5-pyrimidinyl)boronic acid (ACI)
    • MFCD07375147
    • CS-W001004
    • 936250-22-5
    • 2-aminopyrimidine-5-yl-boronic acid
    • 2-amino-pyrimidin-5-ylboronic acid
    • GS-5874
    • EN300-205581
    • A2900
    • SCHEMBL9523
    • SY017867
    • AKOS015855020
    • PB34211
    • AC-29199
    • 2-Aminopyrimidine-5-boronic acid, >=95.0%
    • BBL102104
    • STL555903
    • J-508074
    • C4H6BN3O2
    • DTXSID40590354
    • 2-amino-pyrimidin-5-yl-boronic acid
    • DTXCID30541118
    • 2-aminopyrimidin-5-boronic acid
    • (2-aminopyrimidin-5-yl)boronicacid
    • +Expand
    • MFCD07375147
    • CGHYQZASLKERLV-UHFFFAOYSA-N
    • 1S/C4H6BN3O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H,(H2,6,7,8)
    • OB(C1C=NC(N)=NC=1)O

Computed Properties

  • 139.055307g/mol
  • 0
  • 3
  • 5
  • 1
  • 139.055307g/mol
  • 139.055307g/mol
  • 92.3Ų
  • 10
  • 105
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • -1.68020
  • 92.26000
  • 1.59
  • 487°C at 760 mmHg
  • 206-211 °C
  • 248.3°C
  • 1.44

(2-Aminopyrimidin-5-yl)boronic acid Security Information

(2-Aminopyrimidin-5-yl)boronic acid Customs Data

  • 2933599090
  • China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2-Aminopyrimidin-5-yl)boronic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GS2T-250mg
2-Amino-pyrimidine-5-boronic acid
936250-22-5 98%
250mg
$4.00 2024-04-20
A2B Chem LLC
AH82085-250mg
2-Aminopyrimidine-5-boronic acid
936250-22-5 98%
250mg
$4.00 2024-07-18
Aaron
AR00GSB5-250mg
2-Amino-pyrimidine-5-boronic acid
936250-22-5 97%
250mg
$3.00 2024-07-18
abcr
AB175515-1 g
2-Aminopyrimidine-5-boronic acid, 97%; .
936250-22-5 97%
1 g
€72.90 2023-07-20
Advanced ChemBlocks
C-3514-25G
2-Aminopyrimidine-5-boronic acid
936250-22-5 97%
25G
$70 2023-09-15
Ambeed
A172972-250mg
(2-Aminopyrimidin-5-yl)boronic acid
936250-22-5 98%
250mg
$5.0 2024-04-15
Apollo Scientific
OR16625-1g
2-Aminopyrimidine-5-boronic acid
936250-22-5 98%
1g
£35.00 2023-09-02
Enamine
EN300-205581-0.05g
(2-aminopyrimidin-5-yl)boronic acid
936250-22-5 95%
0.05g
$19.0 2023-09-16
Matrix Scientific
068426-1g
2-Aminopyrimidine-5-boronic acid, >95%
936250-22-5 >95%
1g
$174.00 2023-09-10
TRC
A629258-100mg
2-Aminopyrimidine-5-boronic acid
936250-22-5
100mg
$ 52.00 2023-04-19

(2-Aminopyrimidin-5-yl)boronic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Isopropanol
Reference
Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid
Patel, Nitinchandra D.; Zhang, Yongda; Gao, Joe; Sidhu, Kanwar; Lorenz, Jon C.; et al, Organic Process Research & Development, 2016, 20(1), 95-99

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled; pH 7, cooled
Reference
Method for synthesizing 2-aminopyrimidine-5-boronic acid
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  < 30 °C; 12 h, < 30 °C; < 30 °C → 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6.5, < 15 °C; 1 h, < 15 °C
Reference
Process for the preparation of (S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one (GDC-0980)
, United States, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Water ;  < -90 °C; -90 °C → -60 °C
1.2 Solvents: Toluene ,  Water ;  -60 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  4 h, pH 1.3, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 7.5, rt
1.5 Solvents: Isopropanol ,  Water ;  rt → 50 °C; 1 h, 50 °C
Reference
Process for the preparation of boronic acid intermediates
, United States, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C; 3.5 h, -78 °C; -78 °C → -20 °C
1.2 Reagents: Water
1.3 Reagents: Hydrogen bromide Solvents: Water ;  pH 6, rt
Reference
New pyrimidylboronic acids and functionalized heteroarylpyrimidines by Suzuki cross-coupling reactions
Clapham, Kate M.; Smith, Amy E.; Batsanov, Andrei S.; McIntyre, Laura; Pountney, Adam; et al, European Journal of Organic Chemistry, 2007, (34), 5712-5716

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  -80 - -70 °C; 15 min, -80 - -70 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  25 - 30 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, rt
Reference
Method for synthesis of 2-amino-5-pyrimidineboronic acid pinacol ester
, China, , ,

(2-Aminopyrimidin-5-yl)boronic acid Raw materials

(2-Aminopyrimidin-5-yl)boronic acid Preparation Products

(2-Aminopyrimidin-5-yl)boronic acid Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:936250-22-5)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
HU BEI QI FEI YI YAO HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:936250-22-5)
LIU JING LI : 1 8 7 0 2 7 6 2 2 5 1
18702762251
1438980033@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:936250-22-5)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:936250-22-5)
TANG SI LEI
15026964105
2881489226@qq.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:936250-22-5)(2-Aminopyrimidin-5-yl)boronic acid
A844653
99%
100g
248.0